3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one
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Overview
Description
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one is a heterocyclic compound that features both chlorine and trichloromethyl groups
Preparation Methods
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures. The resulting mixture is then quenched and purified to obtain the desired product .
Chemical Reactions Analysis
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine and trichloromethyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydroxide, dichloromethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. It can mimic certain biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one can be compared with similar compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine. While both compounds contain chlorine and trichloromethyl groups, their chemical structures and properties differ, leading to unique applications and reactivity. The presence of the oxazinone ring in this compound distinguishes it from other similar compounds .
Properties
CAS No. |
131882-10-5 |
---|---|
Molecular Formula |
C5Cl5NO2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
InChI Key |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Origin of Product |
United States |
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